N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide
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Overview
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide is a chemical compound with the molecular formula C19H28N2O and a molecular weight of 300.446 g/mol This compound is of interest due to its unique structure, which combines a cyclopentylpiperidine moiety with a benzamide group
Preparation Methods
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from cyclopentanone and ammonia, followed by reduction and cyclization.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction. This involves the reaction of the piperidine derivative with 3-methylbenzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as an analgesic or anti-inflammatory agent, although further research is needed to confirm its efficacy and safety.
Industry: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide can be compared with other similar compounds, such as:
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylbenzamide: This compound has a similar structure but with a different position of the methyl group on the benzamide ring, which may affect its chemical and biological properties.
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-chlorobenzamide: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and interactions with biological targets.
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluorobenzamide: The fluorine atom introduces different electronic effects, potentially enhancing the compound’s stability and binding affinity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-5-4-6-17(13-15)19(22)20-14-16-9-11-21(12-10-16)18-7-2-3-8-18/h4-6,13,16,18H,2-3,7-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTAJYHGDQQJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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